molecular formula C24H30BClF2N4O B15247656 BDPR6Gaminehydrochloride

BDPR6Gaminehydrochloride

Cat. No.: B15247656
M. Wt: 474.8 g/mol
InChI Key: MNYJFICGJSOWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BDPR6Gaminehydrochloride is a boronic dipyrromethene dye matched to the rhodamine 6G channel. This fluorophore derivative contains an aliphatic amine group in the form of a salt. The amine groups can be conjugated to electrophiles and used for enzymatic transamination .

Preparation Methods

Synthetic Routes and Reaction Conditions

BDPR6Gaminehydrochloride is synthesized through a series of chemical reactions involving boronic dipyrromethene (BDP) as the core structure. The reaction conditions often include the use of solvents like DMSO, PEG300, and Tween 80, with the final product being stored at -20°C for long-term stability .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The compound is typically produced in bulk quantities and stored under specific conditions to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

BDPR6Gaminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different properties and applications depending on the specific modifications made .

Mechanism of Action

The mechanism of action of BDPR6Gaminehydrochloride involves its interaction with specific molecular targets. The compound’s amine group can conjugate with electrophiles, allowing it to be used in enzymatic transamination reactions. The fluorescent properties of the compound are due to its boronic dipyrromethene core, which absorbs and emits light at specific wavelengths .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BDPR6Gaminehydrochloride is unique due to its specific combination of an aliphatic amine group and boronic dipyrromethene core. This combination provides distinct fluorescent properties and reactivity, making it suitable for a wide range of applications in scientific research .

Properties

Molecular Formula

C24H30BClF2N4O

Molecular Weight

474.8 g/mol

IUPAC Name

N-(6-aminohexyl)-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide;hydrochloride

InChI

InChI=1S/C24H29BF2N4O.ClH/c26-25(27)30-20(13-15-24(32)29-17-7-2-1-6-16-28)10-11-21(30)18-22-12-14-23(31(22)25)19-8-4-3-5-9-19;/h3-5,8-12,14,18H,1-2,6-7,13,15-17,28H2,(H,29,32);1H

InChI Key

MNYJFICGJSOWBU-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)NCCCCCCN)C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.